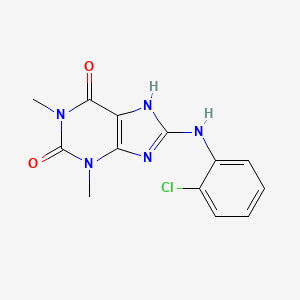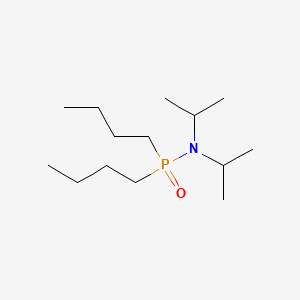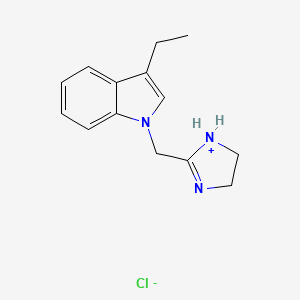
2-Ethoxyethyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is an ester derivative of 4-nitrobenzoic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-EthoxyethanolH2SO42-Ethoxyethyl 4-nitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites and microwave irradiation can further enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-ethoxyethyl 4-aminobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol.
Substitution: The nitro group in the compound can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Ethoxyethyl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 2-ethoxyethanol.
Substitution: Various substituted 2-ethoxyethyl benzoates.
Scientific Research Applications
2-Ethoxyethyl 4-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 4-nitrobenzoate primarily involves its hydrolysis to 4-nitrobenzoic acid and 2-ethoxyethanol. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester bond’s cleavage is facilitated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds.
Comparison with Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 4-nitrobenzoate: Contains a methyl group instead of an ethoxyethyl group.
2-Methoxyethyl 4-nitrobenzoate: Similar structure but with a methoxyethyl group.
Uniqueness: 2-Ethoxyethyl 4-nitrobenzoate is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Properties
CAS No. |
37460-43-8 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-ethoxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
JVKUSNIMTZCOMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)







![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
